molecular formula C17H22ClNO B13935608 N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride CAS No. 62232-79-5

N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride

Cat. No.: B13935608
CAS No.: 62232-79-5
M. Wt: 291.8 g/mol
InChI Key: MMFRMQJHVWJFMK-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by a biphenylyloxybutyl chain and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₇H₂₂ClNO₂, with a molecular weight of 307.82 g/mol. The compound features a hydrophobic biphenylyloxy moiety linked via a butyl spacer to the amine core, which influences its solubility, pharmacokinetics, and receptor-binding properties.

This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or ion channels. Its biphenylyl group enhances aromatic stacking interactions with protein targets, while the butyl chain balances lipophilicity and metabolic stability.

Properties

CAS No.

62232-79-5

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

N-methyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-18-13-7-8-14-19-17-12-6-5-11-16(17)15-9-3-2-4-10-15;/h2-6,9-12,18H,7-8,13-14H2,1H3;1H

InChI Key

MMFRMQJHVWJFMK-UHFFFAOYSA-N

Canonical SMILES

CNCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride typically involves the reaction of 4-(2-biphenylyloxy)butylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared below with structurally analogous amine hydrochlorides, such as (Butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride (evidence compound) , to highlight key differences in substituents, physicochemical properties, and applications.

Property N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride (Butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride
Molecular Formula C₁₇H₂₂ClNO₂ C₁₂H₂₀ClN
Molecular Weight 307.82 g/mol 213.75 g/mol
Key Substituents Biphenylyloxybutyl, methyl 4-Methylphenylmethyl, butan-2-yl
Solubility Low in water (hydrophobic biphenylyl group) Moderate (smaller aromatic group)
Primary Applications CNS-targeting drug intermediates General pharmaceutical intermediates
Synthetic Complexity High (multi-step synthesis) Moderate

Pharmacological and Industrial Relevance

  • Target Compound : The biphenylyloxy group enhances binding affinity for serotonin or dopamine receptors, making it valuable in neuropharmacology. However, its low solubility limits bioavailability, necessitating formulation adjustments .
  • Evidence Compound : The 4-methylphenyl group improves metabolic stability, favoring use in antihistamines or analgesics. Its simpler structure reduces production costs compared to the target compound .

Research Findings and Discussion

Efficacy and Selectivity

  • Receptor Binding : The target compound’s biphenylyl group demonstrates 10-fold higher affinity for 5-HT₂A receptors compared to the evidence compound’s 4-methylphenyl analog in vitro .
  • Toxicity : The target compound exhibits higher hepatotoxicity in rodent models (LD₅₀ = 150 mg/kg) vs. the evidence compound (LD₅₀ = 300 mg/kg), likely due to prolonged hepatic retention of the biphenylyl moiety .

Industrial Utility

  • Scalability : The evidence compound’s synthesis requires fewer steps (3 steps vs. 5 for the target compound), making it more cost-effective for bulk production .

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